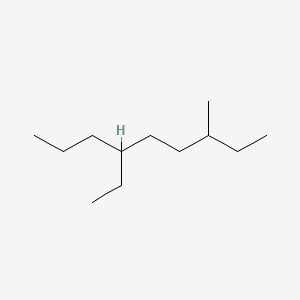

6-Ethyl-3-methylnonane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62184-43-4 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

6-ethyl-3-methylnonane |

InChI |

InChI=1S/C12H26/c1-5-8-12(7-3)10-9-11(4)6-2/h11-12H,5-10H2,1-4H3 |

InChI Key |

WSMCXXNPFLZSMY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)CCC(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 6-Ethyl-3-methylnonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethyl-3-methylnonane is a branched-chain alkane with the chemical formula C12H26. As a member of the hydrocarbon family, its physicochemical properties are of interest in various fields, including organic synthesis, fuel technology, and as a non-polar solvent. Understanding these properties is crucial for its application in research and development, particularly in contexts requiring well-characterized non-polar media. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside standardized experimental protocols for their determination.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C12H26 | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| CAS Registry Number | 62184-43-4 | PubChem[1] |

| Boiling Point (Predicted) | 200.0 - 230.0 °C at 760 mmHg | EPA CompTox Chemicals Dashboard |

| Melting Point (Predicted) | -60.0 to -90.0 °C | EPA CompTox Chemicals Dashboard |

| Density (Predicted) | ~ 0.75 - 0.78 g/cm³ at 20 °C | EPA CompTox Chemicals Dashboard |

| Water Solubility (Predicted) | Insoluble | EPA CompTox Chemicals Dashboard |

| LogP (Octanol-Water Partition Coefficient) (Predicted) | ~ 6.1 | PubChem[1] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of liquid alkanes like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small liquid sample is the micro boiling point or Siwoloboff method.

Apparatus:

-

Thiele tube or a similar heating bath (e.g., oil bath with a stirrer)

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of this compound

-

Bunsen burner or heating mantle

Procedure:

-

A small amount of the liquid sample (a few drops) is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the liquid in the test tube.

-

The entire assembly is then placed in a Thiele tube or an oil bath.

-

The heating bath is heated gently and evenly.

-

As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is then discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. For a non-volatile liquid like this compound, a pycnometer or a vibrating tube densitometer can be used for accurate measurements.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

-

Analytical balance

-

Thermostatic bath

-

Sample of this compound

-

Distilled water (for calibration)

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately determined using an analytical balance.

-

The pycnometer is then filled with distilled water and placed in a thermostatic bath at a constant temperature (e.g., 20 °C) until it reaches thermal equilibrium.

-

The water level is adjusted to the mark on the pycnometer, and the outside is carefully dried. The weight of the pycnometer filled with water is recorded.

-

The pycnometer is emptied, dried, and then filled with the sample of this compound.

-

The same procedure of thermostating and weighing is repeated for the sample.

-

The density of the sample is calculated using the following formula: Density of sample = (mass of sample / mass of water) * density of water at the measurement temperature.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For alkanes with low melting points, a cryostat or a specialized low-temperature melting point apparatus is required.

Apparatus:

-

Melting point apparatus with a cooling stage or a cryostat

-

Capillary tubes

-

Thermometer (calibrated for low temperatures)

-

Sample of this compound (solidified)

Procedure:

-

A small amount of the solidified sample is introduced into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The temperature is slowly lowered until the sample is completely frozen.

-

The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first signs of melting are observed and the temperature at which the last crystal melts are recorded as the melting point range.

Determination of Water Solubility

The solubility of a substance in a solvent is the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specified temperature. For a sparingly soluble substance like this compound in water, the shake-flask method is commonly employed.

Apparatus:

-

Flasks with stoppers

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

-

Sample of this compound

-

High-purity water

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is sealed and placed in a thermostatic shaker set to a constant temperature.

-

The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After agitation, the mixture is allowed to stand to allow for phase separation. Centrifugation may be used to enhance separation.

-

A sample of the aqueous phase is carefully withdrawn, ensuring no undissolved organic material is included.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical technique like GC-MS. This concentration represents the water solubility at that temperature.

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the key physicochemical properties of this compound.

Caption: Workflow for determining physicochemical properties.

References

An In-depth Technical Guide to the Characterization of 6-Ethyl-3-methylnonane and its Structural Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 6-Ethyl-3-methylnonane and a selection of its key structural isomers. This document outlines their physicochemical properties, detailed experimental protocols for their analysis, and the logical relationships between their structures.

Introduction to this compound and its Structural Isomers

This compound is a branched-chain alkane with the molecular formula C12H26. Alkanes are saturated hydrocarbons, forming the backbone of many organic molecules.[1] Structural isomers are molecules that share the same molecular formula but have different structural arrangements of their atoms. The seemingly subtle differences in the branching of the carbon skeleton can lead to significant variations in the physicochemical properties of these isomers, such as boiling point, melting point, and density. These differences are primarily due to the influence of molecular shape on the strength of intermolecular van der Waals forces. Generally, a higher degree of branching results in a more compact, spherical shape, which reduces the surface area for intermolecular contact and leads to lower boiling points compared to their linear counterparts.[2][3][4][5][6]

The molecular formula C12H26 corresponds to a total of 355 structural isomers.[3][7][8] For the purpose of this guide, we will focus on a curated selection of structural isomers of this compound, generated by varying the positions of the ethyl and methyl groups along the nonane (B91170) parent chain. This focused approach allows for a systematic comparison of the effects of substituent placement on the molecule's properties.

The selected structural isomers for this guide are:

-

n-Dodecane

-

This compound

-

2-Methyl-6-ethylnonane[9]

-

2-Methyl-5-ethylnonane[10]

-

3-Methyl-6-ethylnonane

-

5-Ethyl-5-methylnonane[11]

Physicochemical Properties

The following table summarizes key physicochemical properties for n-dodecane and the selected structural isomers of this compound. These quantitative data are crucial for predicting their behavior in various applications, including as solvents, in fuel technology, and as standards in chemical analysis.

| Property | n-Dodecane | This compound | 2-Methyl-6-ethylnonane | 2-Methyl-5-ethylnonane | 3-Methyl-6-ethylnonane | 5-Ethyl-5-methylnonane |

| Molecular Formula | C12H26 | C12H26 | C12H26 | C12H26 | C12H26 | C12H26 |

| Molecular Weight ( g/mol ) | 170.33 | 170.33[12] | 170.33[9] | 170.33[10] | 170.33 | 170.33[11] |

| Boiling Point (°C) | 215-217[13][14] | Not available | Not available | Not available | Not available | 219.7 |

| Melting Point (°C) | -9.6[14][15] | Not available | Not available | Not available | Not available | Not available |

| Density (g/mL at 20°C) | 0.753[13] | Not available | Not available | Not available | Not available | 0.758 |

| Refractive Index (nD at 20°C) | 1.4220[13] | Not available | Not available | Not available | Not available | 1.425 |

| CAS Number | 112-40-3[13] | 62184-43-4[12] | 62184-39-8[9] | 62184-38-7[10] | 62184-48-9 | 14531-16-9[11] |

Experimental Protocols for Characterization

The unambiguous identification and characterization of structural isomers of this compound rely on a combination of modern analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. The retention time in GC provides information on the volatility and polarity of the isomers, while the mass spectrum offers a fragmentation pattern that is often unique to a specific structure.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the alkane isomer (or mixture) in a volatile organic solvent such as hexane (B92381) or pentane. A typical concentration is in the range of 10-100 µg/mL.

-

-

Instrumentation:

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for hydrocarbon analysis (e.g., a non-polar DB-5ms or similar).

-

Injector: Split/splitless inlet, operated in split mode to prevent column overload.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Oven Temperature Program: A temperature ramp is typically used to ensure good separation of the isomers. An example program would be: initial temperature of 50°C, hold for 2 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.

-

Mass Spectrometer (MS): An electron ionization (EI) source is commonly used for generating fragment ions.

-

-

Data Acquisition and Analysis:

-

Retention Index: The retention time of each isomer can be converted to a Kováts retention index by running a series of n-alkane standards under the same GC conditions. This allows for comparison of retention data across different instruments and laboratories.[16][17][18][19]

-

Mass Spectrum Interpretation: The fragmentation of branched alkanes in EI-MS is characterized by preferential cleavage at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[20][21][22] The resulting mass spectrum will show characteristic fragment ions that can be used to deduce the structure of the isomer. For C12H26 isomers, the molecular ion peak (m/z 170) may be weak or absent, but the fragmentation pattern is key to identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within a molecule. For structural elucidation of alkanes, ¹³C NMR is particularly powerful as it provides a distinct signal for each unique carbon atom in the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve a sufficient amount of the purified isomer in a deuterated solvent (e.g., CDCl₃). The concentration should be adequate for obtaining a good signal-to-noise ratio (typically 5-20 mg in 0.5-0.7 mL of solvent).

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

-

Data Acquisition and Analysis:

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Each non-equivalent carbon atom will produce a single peak.

-

The chemical shifts of the carbon atoms in alkanes typically range from 10 to 60 ppm.[23][24][25] The exact chemical shift is influenced by the local structural environment, including the degree of substitution (primary, secondary, tertiary, quaternary carbons).[14]

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

-

-

¹H NMR:

-

While the proton signals for alkanes often overlap in a narrow region (typically 0.8-1.5 ppm), ¹H NMR can still provide useful information, especially when combined with 2D NMR techniques.

-

2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, aiding in the complete structural assignment.

-

-

Logical Relationships and Visualization

The structural relationships between the selected isomers of this compound can be visualized as a network where nodes represent the isomers and edges represent a logical structural transformation, such as the shift of a methyl or ethyl group along the nonane backbone.

Caption: Logical relationships between selected C12H26 isomers.

Conclusion

The characterization of structural isomers such as this compound requires a multi-faceted analytical approach. By combining the separation power of gas chromatography with the detailed structural information from mass spectrometry and nuclear magnetic resonance spectroscopy, researchers can confidently identify and differentiate between these closely related compounds. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals engaged in the study and application of branched alkanes. The systematic understanding of how subtle changes in molecular structure affect physicochemical properties is fundamental to advancing fields ranging from materials science to drug development.

References

- 1. nmppdb.com.ng [nmppdb.com.ng]

- 2. tutorchase.com [tutorchase.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. What effect does branching of an alkane chain has on its boiling point? [doubtnut.com]

- 7. 3-Methyl-3-ethyldecane | C13H28 | CID 545661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scent.vn [scent.vn]

- 9. 6-Ethyl-2-methylnonane | C12H26 | CID 53424710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Ethyl-2-methylnonane | C12H26 | CID 22117014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-ethyl-5-methylnonane [webbook.nist.gov]

- 12. This compound | C12H26 | CID 53425847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-methyl decane, 2847-72-5 [thegoodscentscompany.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. 5-methyl decane, 13151-35-4 [thegoodscentscompany.com]

- 16. phytochemia.com [phytochemia.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. gcms.cz [gcms.cz]

- 19. Gas Chromatographic Retention Data [webbook.nist.gov]

- 20. Decane, 4-methyl- (CAS 2847-72-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. chemistryconnected.com [chemistryconnected.com]

- 24. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 25. compoundchem.com [compoundchem.com]

An In-depth Technical Guide to the Spectroscopic Data of 6-Ethyl-3-methylnonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 6-Ethyl-3-methylnonane. Due to the absence of experimentally acquired spectra in public databases, this document focuses on the theoretical mass spectrometry, ¹³C-NMR, and ¹H-NMR data based on established principles of organic spectroscopy. It also includes generalized experimental protocols for acquiring such data.

Predicted Mass Spectrometry (MS) Data

Electron Ionization (EI) mass spectrometry of branched alkanes is characterized by fragmentation at the branching points, favoring the formation of more stable secondary and tertiary carbocations.[1][2][3] The molecular ion peak (M+) for highly branched alkanes is often of low abundance or entirely absent.[1][3] For this compound (C₁₂H₂₆, Molecular Weight: 170.33 g/mol ), the following fragmentation patterns are predicted.[4][5]

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Structure of Cation | Comments |

| 170 | [C₁₂H₂₆]⁺• | Molecular Ion | Expected to be very weak or absent.[1][2] |

| 155 | [M - CH₃]⁺ | Loss of a methyl group | Very low abundance is expected. |

| 141 | [M - C₂H₅]⁺ | Loss of an ethyl group | Cleavage at the C6-ethyl branch. |

| 127 | [M - C₃H₇]⁺ | Loss of a propyl group | Cleavage at the C3 position. |

| 113 | [M - C₄H₉]⁺ | Loss of a butyl group | Cleavage at the C6 position. |

| 99 | [M - C₅H₁₁]⁺ | Loss of a pentyl group | |

| 85 | [M - C₆H₁₃]⁺ | Loss of a hexyl group | |

| 71 | [C₅H₁₁]⁺ | Pentyl cation | A common fragment for alkanes. |

| 57 | [C₄H₉]⁺ | Butyl cation | Often an abundant peak in alkane spectra. |

| 43 | [C₃H₇]⁺ | Propyl cation | Often the base peak in branched alkanes. |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Predicted Nuclear Magnetic Resonance (NMR) Data

Predicted ¹³C-NMR Data

The ¹³C-NMR spectrum of this compound is predicted to show 11 distinct signals, as all carbon atoms are in unique chemical environments. The chemical shifts for alkanes typically appear in the range of 10-60 ppm.[6][7]

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹H-coupled spectrum) |

| C1 | ~14 | Quartet |

| C2 | ~23 | Triplet |

| C3 | ~32 | Doublet |

| C4 | ~39 | Triplet |

| C5 | ~21 | Triplet |

| C6 | ~45 | Doublet |

| C7 | ~29 | Triplet |

| C8 | ~23 | Triplet |

| C9 | ~14 | Quartet |

| 3-CH₃ | ~19 | Quartet |

| 6-CH₂CH₃ | ~29 | Triplet |

| 6-CH₂CH₃ | ~11 | Quartet |

Predicted ¹H-NMR Data

The ¹H-NMR spectrum of alkanes is characterized by signals in the upfield region, typically between 0.7 and 1.5 ppm.[6][8][9] The signals often overlap, making interpretation complex.[9]

Table 3: Predicted ¹H-NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H1 (CH₃) | ~0.9 | Triplet | 3H |

| H2 (CH₂) | ~1.2-1.4 | Multiplet | 2H |

| H3 (CH) | ~1.4-1.6 | Multiplet | 1H |

| H4 (CH₂) | ~1.1-1.3 | Multiplet | 2H |

| H5 (CH₂) | ~1.1-1.3 | Multiplet | 2H |

| H6 (CH) | ~1.4-1.6 | Multiplet | 1H |

| H7 (CH₂) | ~1.2-1.4 | Multiplet | 2H |

| H8 (CH₂) | ~1.2-1.4 | Multiplet | 2H |

| H9 (CH₃) | ~0.9 | Triplet | 3H |

| 3-CH₃ | ~0.85 | Doublet | 3H |

| 6-CH₂CH₃ | ~1.2-1.4 | Multiplet | 2H |

| 6-CH₂CH₃ | ~0.85 | Triplet | 3H |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

A likely method for the analysis of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation : The sample would be dissolved in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

Gas Chromatography : A nonpolar capillary column (e.g., DB-1 or equivalent) would be used for separation.[10] The oven temperature program would start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 300°C) to ensure elution of the compound.[10]

-

Mass Spectrometry : Electron Ionization (EI) at 70 eV is the standard method for generating a reproducible fragmentation pattern.[1] The mass analyzer, which could be a quadrupole or ion trap, would scan a mass range of approximately m/z 20-200.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For NMR analysis, the sample would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) added as an internal standard (0 ppm).[9]

-

¹H-NMR Spectroscopy : A standard one-dimensional proton NMR spectrum would be acquired. Due to signal overlap, two-dimensional techniques like COSY (Correlation Spectroscopy) could be employed to determine proton-proton coupling networks.

-

¹³C-NMR Spectroscopy : A one-dimensional carbon spectrum with proton decoupling is standard. To aid in the assignment of carbon signals, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Visualization of Spectroscopic Logic

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the predicted spectroscopic data.

References

- 1. benchchem.com [benchchem.com]

- 2. GCMS Section 6.9.2 [people.whitman.edu]

- 3. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 4. This compound | C12H26 | CID 53425847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nonane, 6-ethyl-3-methyl- [webbook.nist.gov]

- 6. Alkanes | OpenOChem Learn [learn.openochem.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. benchchem.com [benchchem.com]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

An In-depth Technical Guide to the Thermodynamic Stability of 6-Ethyl-3-methylnonane versus Linear Dodecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the branched alkane, 6-Ethyl-3-methylnonane, in comparison to its linear isomer, n-dodecane. A deep understanding of the relationship between molecular structure and thermodynamic properties is crucial in various scientific fields, including drug development, where molecular stability can influence efficacy and delivery. This document outlines the theoretical basis for the stability of branched versus linear alkanes, presents quantitative thermodynamic data, details the experimental protocols for determining these values, and provides visualizations to clarify the underlying concepts.

Introduction: The Influence of Molecular Structure on Thermodynamic Stability

Alkanes, as the simplest class of organic compounds, serve as a fundamental model for understanding how molecular architecture impacts thermodynamic characteristics. While this compound and linear dodecane (B42187) share the same molecular formula, C12H26, their distinct structural arrangements lead to significant differences in their thermodynamic stability. Generally, branched alkanes are thermodynamically more stable than their straight-chain counterparts.[1][2][3][4] This increased stability is primarily attributed to factors such as the relief of steric strain and electronic effects.[2] A more stable compound will have a lower (more negative) standard enthalpy of formation and consequently a lower heat of combustion.[2][3]

Quantitative Thermodynamic Data

The thermodynamic stability of a compound is quantitatively expressed by its standard enthalpy of formation (ΔH f°) and its heat of combustion (ΔH c°). The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. A more negative value indicates greater stability. The heat of combustion is the enthalpy change when one mole of a substance undergoes complete combustion with oxygen. A less negative (or smaller absolute) value for the heat of combustion also signifies greater stability of the reactant molecule.

To compare this compound and linear dodecane, we will use the experimentally determined value for n-dodecane and an estimated value for this compound calculated using Benson's Group Additivity Method. This method allows for the estimation of thermochemical data for organic compounds by summing the contributions of individual molecular groups.[1][5]

Table 1: Comparison of Standard Enthalpy of Formation and Heat of Combustion for C12H26 Isomers

| Compound | Structure | Standard Enthalpy of Formation (ΔH f°) (kJ/mol) | Standard Heat of Combustion (ΔH c°) (kJ/mol) |

| n-Dodecane | Linear | -350.9 (liquid) | -7901.74 (liquid)[5] |

| This compound | Branched | -365.4 (liquid, estimated) | -7887.24 (liquid, calculated) |

Note: The standard enthalpy of formation for this compound was estimated using Benson's Group Additivity Method. The heat of combustion for this compound was calculated based on its estimated enthalpy of formation.

The data clearly indicates that this compound, the branched isomer, possesses a more negative standard enthalpy of formation and a less negative heat of combustion compared to linear dodecane. This confirms the general principle that branching increases the thermodynamic stability of alkanes.

Experimental Protocols for Determining Thermodynamic Stability

The experimental determination of the heat of combustion is a cornerstone for assessing the thermodynamic stability of hydrocarbons. The primary techniques employed are bomb calorimetry and differential scanning calorimetry (DSC).

Bomb Calorimetry

Bomb calorimetry is a standard method for measuring the heat of combustion of solid and liquid samples. The process involves the complete combustion of a known mass of the sample in a constant-volume container (the "bomb") filled with excess oxygen under pressure.

Experimental Workflow:

Detailed Methodology:

-

Calibration: The calorimeter is first calibrated by combusting a substance with a known heat of combustion, such as benzoic acid. This determines the heat capacity of the calorimeter.

-

Sample Preparation: A precise mass of the liquid alkane (dodecane or this compound) is weighed into a crucible. A fuse wire of known mass and length is attached to the ignition circuit, with the wire in contact with the sample.

-

Assembly and Pressurization: The crucible is placed inside the combustion bomb, which is then sealed. The bomb is purged of air and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured volume of water. The bucket is then placed in an insulating jacket to minimize heat exchange with the surroundings. A stirrer ensures uniform water temperature, which is monitored by a high-precision thermometer.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion of the sample releases heat, which is transferred to the surrounding water, causing a temperature rise.

-

Data Recording: The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculations: The heat of combustion is calculated from the observed temperature change, the heat capacity of the calorimeter, and the mass of the sample. Corrections are made for the heat released by the combustion of the fuse wire.

High-Pressure Differential Scanning Calorimetry (DSC)

High-Pressure Differential Scanning Calorimetry (DSC) is another powerful technique for studying the thermal stability of fuels and other hydrocarbons. It measures the difference in heat flow between a sample and a reference as a function of temperature or time while they are subjected to a controlled temperature program in a controlled atmosphere.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of the alkane (typically a few milligrams) is placed in a sample pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is then pressurized with oxygen.

-

Temperature Program: The temperature of the cell is increased at a constant rate.

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference. As the sample undergoes an exothermic event, such as oxidation, the instrument detects the heat released.

-

Data Analysis: The resulting thermogram shows peaks corresponding to exothermic or endothermic events. The onset temperature of the oxidation peak is an indicator of the thermal stability of the compound. The area under the peak is proportional to the enthalpy change of the reaction.

The Structural Basis of Thermodynamic Stability in Alkanes

The observed greater stability of branched alkanes can be explained by a combination of factors, including intramolecular forces and electronic effects. While it might be intuitively assumed that steric hindrance in branched alkanes would lead to instability, the reality is more complex.

Logical Relationship Diagram:

Studies have shown that branched alkanes have less destabilizing DFT steric energy than linear alkanes.[1] This is counteracted by a quantum energy term, but the overall stability is favored by electrostatic and correlation energy effects in branched structures.[1] Additionally, the concept of "protobranching" suggests that 1,3-alkyl-alkyl interactions can be stabilizing.

Conclusion

The analysis presented in this guide demonstrates that this compound is thermodynamically more stable than its linear isomer, n-dodecane. This is evidenced by its lower estimated standard enthalpy of formation and consequently lower calculated heat of combustion. This increased stability is a result of the inherent structural properties of branched alkanes. The detailed experimental protocols for bomb calorimetry and high-pressure DSC provide a framework for the empirical verification of these thermodynamic principles. For professionals in fields such as drug development, a thorough understanding of how molecular structure dictates stability is paramount for the design and synthesis of effective and stable molecular entities.

References

- 1. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. organic chemistry - Deciding the order of heat of combustion of isomeric alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. Benson group increment theory - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Isolation of 6-Ethyl-3-methylnonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and isolation protocol for 6-ethyl-3-methylnonane, a branched, chiral alkane. Given the absence of a specific, published synthesis for this molecule, this guide outlines a robust and versatile approach utilizing a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2][3] The methodologies described herein are grounded in established principles of organic synthesis and are adaptable for the synthesis of analogous branched alkanes.

Retrosynthetic Analysis and Synthetic Strategy

The target molecule, this compound, is a saturated hydrocarbon with two chiral centers at the 3- and 6-positions. The synthesis of a specific stereoisomer would necessitate an asymmetric approach, such as asymmetric hydrogenation or the use of chiral auxiliaries.[4] However, for the synthesis of a diastereomeric mixture, a convergent strategy employing a Grignard reaction is highly effective.

A logical retrosynthetic disconnection of this compound points to two primary synthons: a Grignard reagent and a suitable ketone. One possible disconnection is between the C5 and C6 bond, leading to 2-methylheptyl magnesium bromide and 3-pentanone (B124093) as the starting materials. An alternative disconnection at the C4-C5 bond suggests a reaction between 2-pentyl magnesium bromide and 5-methyl-3-heptanone. For the purpose of this guide, we will focus on the first approach.

The overall synthetic pathway involves a two-step process:

-

Grignard Reaction: Reaction of a Grignard reagent with a ketone to form a tertiary alcohol intermediate.[1][3]

-

Reduction: Reduction of the tertiary alcohol to the final alkane.

This two-step approach offers significant flexibility in the design and synthesis of various branched alkanes.[1]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound via a Grignard reaction followed by reduction.

2.1. Synthesis of the Grignard Reagent: 2-Methylheptyl Magnesium Bromide

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)[5]

-

Iodine (crystal)

Procedure:

-

All glassware must be oven-dried or flame-dried under an inert atmosphere (nitrogen or argon) to ensure the exclusion of moisture, as Grignard reagents are highly water-sensitive.[5]

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.[1][5]

-

Add a small volume of anhydrous diethyl ether to the flask.

-

In the dropping funnel, prepare a solution of 1-bromo-2-methylheptane in anhydrous diethyl ether.

-

Add a small portion of the 1-bromo-2-methylheptane solution to the magnesium suspension. The reaction is initiated when the iodine color disappears and gentle refluxing is observed.[1][5]

-

Once initiated, add the remaining 1-bromo-2-methylheptane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.[1]

2.2. Grignard Reaction with 3-Pentanone to form 6-Ethyl-3-methylnonan-6-ol

Materials:

-

2-Methylheptyl magnesium bromide solution (prepared in 2.1)

-

3-Pentanone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

-

Cool the prepared Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of 3-pentanone in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.[1]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[1]

-

Carefully quench the reaction by pouring the mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution.[1]

-

Separate the ether layer and extract the aqueous layer with diethyl ether.[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).[5]

-

Filter and concentrate the solvent under reduced pressure to yield the crude tertiary alcohol, 6-ethyl-3-methylnonan-6-ol.

2.3. Reduction of 6-Ethyl-3-methylnonan-6-ol to this compound

A common method for the reduction of a tertiary alcohol to an alkane is through a two-step process involving dehydration to an alkene followed by catalytic hydrogenation.

Materials:

-

Crude 6-ethyl-3-methylnonan-6-ol

-

Concentrated sulfuric acid or phosphoric acid (for dehydration)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Ethanol or ethyl acetate (B1210297) (as solvent for hydrogenation)

Procedure:

-

Dehydration: In a round-bottom flask, heat the crude alcohol with a catalytic amount of strong acid (e.g., H₂SO₄) to effect dehydration to a mixture of isomeric alkenes.

-

Hydrogenation: Dissolve the resulting alkene mixture in a suitable solvent like ethanol. Add a catalytic amount of Pd/C.

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture through Celite to remove the Pd/C catalyst.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

Isolation and Purification

The crude product will likely contain unreacted starting materials and byproducts. Purification can be achieved through the following standard laboratory techniques:

-

Distillation: Fractional distillation can be used to separate the desired alkane from lower and higher boiling point impurities.

-

Flash Column Chromatography: For higher purity, flash column chromatography on silica (B1680970) gel using a non-polar eluent such as hexanes is an effective method.[1]

Characterization

The identity and purity of the synthesized this compound can be confirmed using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon skeleton and the number of protons on each carbon.

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound, which is 170.33 g/mol .[6]

-

Gas Chromatography (GC): Can be used to assess the purity of the final product and to separate the diastereomers if a chiral column is used.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The yields are estimates based on similar reactions reported in the literature.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₂₆ | [6][7] |

| Molecular Weight | 170.33 g/mol | [6][7] |

| CAS Registry Number | 62184-43-4 | [6][7] |

| Expected Yield (Grignard Reaction) | 70-90% | General estimate |

| Expected Yield (Reduction) | 80-95% | General estimate |

| Boiling Point | (Predicted) ~200-220 °C | Based on similar alkanes |

Visualizations

Diagram 1: Synthetic Pathway

Caption: Synthetic route to this compound.

Diagram 2: Experimental Workflow

Caption: Workflow for synthesis and isolation.

References

The Natural Occurrence of Dodecane Isomers: A Technical Overview

Branched alkanes, particularly those with a C12 backbone (dodecane isomers), are a significant class of hydrocarbons found across various biological systems. These molecules, characterized by a primary carbon chain with one or more methyl group substitutions, play critical roles ranging from structural integrity and environmental protection to complex chemical signaling. This guide provides a comprehensive examination of the natural occurrence of C12 branched alkanes, their biosynthetic origins, and the experimental methodologies employed for their study. It is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of these multifaceted compounds.

Distribution and Function in Nature

While straight-chain alkanes are ubiquitous, branched alkanes, including C12 isomers, are found in specific ecological niches, where their unique physical properties are advantageous. Their presence is well-documented in insects, microorganisms, and to a lesser extent, in plants.

Insects: Cuticular Hydrocarbons (CHCs)

Branched alkanes are a major component of the waxy lipid layer, known as cuticular hydrocarbons (CHCs), that covers the exoskeleton of almost all insects.[1][2] This layer is paramount for their evolutionary success in terrestrial environments.[1]

-

Desiccation Resistance: The primary function of the CHC layer is to act as a barrier against uncontrolled water loss.[1][3] The degree of branching affects the packing of the hydrocarbon molecules. Methyl branching can disrupt the highly ordered, crystalline-like layers formed by n-alkanes, which can increase cuticular permeability compared to straight-chain alkanes of the same carbon number.[1] This creates a dynamic interplay that allows insects to balance waterproofing with other physiological needs.[1]

-

Chemical Signaling: Beyond their protective role, branched alkanes are fundamental to insect chemical communication.[1][3] These semiochemicals are involved in:

-

Species and Sex Recognition: The specific blend of CHCs, including branched isomers, can act as a signature for species and gender identification.[2]

-

Social Communication: In social insects such as ants and bees, branched alkanes are crucial for nestmate recognition.[1] Individuals of a colony share a collective odor profile, and those with a mismatched CHC profile are often identified as intruders and met with aggression.[1]

-

Microorganisms

Certain microorganisms have the metabolic capability to both produce and degrade C12 branched alkanes. This has significant implications for bioremediation and biofuel production.

-

Biodegradation: Some bacteria, like Smithella, are known to degrade C9 to C12 n-alkanes under methanogenic conditions.[4] While the focus is often on straight-chain alkanes, the enzymatic machinery involved can also process branched isomers. Alkane-degrading bacteria are diverse and include genera such as Corynebacterium, Mycobacterium, Nocardia, and Rhodococcus.[5]

-

Biosynthesis and Biofuels: Metabolic engineering of microorganisms like Escherichia coli has enabled the production of short-chain hydrocarbons, including C12 alkanes, for use as biofuels.[6][7] By engineering fatty acid biosynthesis pathways, it is possible to produce mixtures of short-chain fatty acids (including C10 and C12) which can then be converted into alkanes.[6]

Plants

In plants, long-chain n-alkanes (typically C21-C35) are the most common hydrocarbons found in epicuticular waxes and pollen coats.[8][9] However, branched alkanes are also present, though often as minor components.[8][10] For instance, homologous series of dimethyl branched alkanes have been identified as minor components in the Dufour glands of certain parasitic wasps, which share similarities with the cuticular hydrocarbons of their host plants.[10]

Quantitative Data on C12 Branched Alkane Occurrence

The precise quantification of C12 branched alkanes can be challenging due to their presence in complex mixtures. However, studies on various organisms have confirmed their existence as part of a broader hydrocarbon profile.

| Organism Type | Compound Class | Specific Examples (if available) | Primary Function(s) |

| Insects | Cuticular Hydrocarbons (CHCs) | Homologous series of mono- and di-methyl branched alkanes.[10] | Desiccation resistance, chemical signaling (nestmate and species recognition).[1][2] |

| Microorganisms | Metabolites / Biofuels | C12 alkanes are produced in engineered E. coli.[6] | Carbon and energy source, potential for biofuel production.[5][6] |

| Plants | Epicuticular Waxes | Minor components alongside longer-chain n-alkanes.[9][10] | Structural component of wax, surface protection.[9] |

| Marine Mammals | Subcutaneous Tissue Lipids | Iso-acids (e.g., iso-12:0) biosynthesized from valine.[11] | Lipid metabolism and storage.[11] |

Biosynthesis of Branched Alkanes

The biosynthesis of branched alkanes is an intricate process that modifies the well-established fatty acid synthesis pathway. In insects, this primarily occurs in specialized abdominal cells called oenocytes.[1][3]

The general pathway involves the following key steps:

-

Chain Initiation: The process begins with a standard fatty acyl-CoA primer.

-

Elongation and Branching: The carbon chain is elongated by the sequential addition of two-carbon units from malonyl-CoA by the fatty acid synthase (FAS) complex. Branching occurs when a methylmalonyl-CoA unit is incorporated instead of malonyl-CoA, leading to the addition of a methyl group.

-

Further Elongation: After the methyl group is added, the chain can be further elongated with additional malonyl-CoA units to reach the desired length (e.g., C12).[1]

-

Conversion to Hydrocarbon: The resulting fatty acyl-CoA is then converted to a hydrocarbon. This typically involves a reduction to a fatty aldehyde, followed by decarbonylation to yield the final alkane.[3]

Caption: Generalized biosynthetic pathway for branched alkanes.

Experimental Protocols

The study of C12 branched alkanes relies on established analytical chemistry techniques for extraction, separation, and identification.

Extraction of Cuticular Hydrocarbons from Insects

This protocol is a standard method for obtaining CHC samples for analysis.

-

Sample Collection: Collect individual insects and, if desired, separate them by sex or age.

-

Solvent Extraction: Submerge a single insect in a glass vial containing a non-polar solvent, typically hexane (B92381), for a period of 5-10 minutes. This dissolves the CHCs from the cuticle without extracting significant amounts of internal lipids.

-

Solvent Evaporation: Remove the insect from the vial. Evaporate the solvent under a gentle stream of nitrogen gas to concentrate the hydrocarbon residue.

-

Reconstitution: Re-dissolve the dried extract in a precise, small volume of hexane (e.g., 50 µL) to prepare it for analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying the components of complex hydrocarbon mixtures.

-

Injection: Inject a small volume (typically 1 µL) of the reconstituted hydrocarbon extract into the GC.

-

Separation: The sample is vaporized and carried by an inert gas through a long, thin capillary column (e.g., DB-1 nonpolar column).[9] Compounds are separated based on their boiling points and interactions with the column's stationary phase. Branched alkanes will have slightly different retention times than their straight-chain counterparts.

-

Ionization and Detection (MS): As compounds elute from the GC column, they enter the mass spectrometer. They are bombarded with electrons, causing them to fragment into charged ions.

-

Mass Analysis: The mass spectrometer separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

-

Identification: The retention time and the fragmentation pattern (mass spectrum) are compared to those of known standards or spectral libraries to definitively identify the specific branched alkane isomers.

Caption: Standard workflow for CHC extraction and analysis.

Conclusion

The natural occurrence of C12 branched alkanes highlights their diverse and vital roles in the biological world. In insects, they are indispensable for survival and communication, acting as both a protective barrier and a complex chemical language. In the microbial realm, their metabolism opens avenues for bioremediation and the sustainable production of next-generation biofuels. While they represent minor components in plants, their presence contributes to the chemical diversity of plant waxes. The continued study of these molecules, through established analytical protocols and modern metabolic engineering, promises to yield further insights into their function and unlock new applications in fields ranging from pest management to green chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methanogenic biodegradation of C9 to C12n-alkanes initiated by Smithella via fumarate addition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. salmone.org [salmone.org]

- 7. Biobased production of alkanes and alkenes through metabolic engineering of microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. archimer.ifremer.fr [archimer.ifremer.fr]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis of branched-chain fatty acids from branched-chain amino acids in subcutaneous tissue of the marine little toothed whale, Stenella caeruleo-alba - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Ethyl-3-methylnonane molecular formula and weight

Audience: Researchers, scientists, and drug development professionals.

This document provides the fundamental chemical properties of 6-Ethyl-3-methylnonane, a branched alkane. While this saturated hydrocarbon is not typically a subject of drug development pathways, the following information serves as a foundational reference for its molecular characteristics.

Molecular Formula and Weight

The chemical identity of a compound is established by its molecular formula and corresponding molecular weight. For this compound, these properties are derived from its constituent elements. The IUPAC name "this compound" defines a nine-carbon base chain (nonane) with a methyl group at the third carbon and an ethyl group at the sixth carbon.

This structure yields a molecular formula of C12H26 [1][2].

The molecular weight is calculated from the sum of the atomic weights of its constituent atoms. Based on the standard atomic weights of carbon and hydrogen, the molecular weight is determined as follows:

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Conventional Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 12 | [12.0096, 12.0116][3] | 12.011[4] | 144.132 |

| Hydrogen | H | 26 | [1.00784, 1.00811][5][6][7] | 1.008[5] | 26.208 |

| Total | 170.34 |

The computed molecular weight of this compound is 170.33 g/mol [1].

Logical Derivation of Molecular Formula

The molecular formula C12H26 is logically derived from the IUPAC nomenclature as illustrated in the following diagram.

Caption: Logical derivation of the molecular formula from IUPAC name.

Note on Experimental Protocols and Signaling Pathways:

This compound is a simple branched-chain alkane. As a saturated hydrocarbon, it does not possess the functional groups or structural complexity typically associated with pharmacologically active molecules. Therefore, it is not a subject of research involving signaling pathways or complex experimental protocols within the context of drug development. Its primary relevance is in the fields of organic chemistry, petrochemistry, and as a reference compound in analytical chemistry.

References

- 1. This compound | C12H26 | CID 53425847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nonane, 6-ethyl-3-methyl- [webbook.nist.gov]

- 3. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 6. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

CAS number and IUPAC name for 6-Ethyl-3-methylnonane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available chemical and physical data for 6-Ethyl-3-methylnonane. The information is compiled from publicly accessible chemical databases. It is important to note that, at the time of this report, there is a lack of published research regarding the biological activity, experimental protocols, and potential applications in drug development for this specific compound. The data presented here is foundational for any future investigation into its properties and potential uses.

Chemical Identification and Properties

This compound is a saturated hydrocarbon, an isomer of dodecane. Its identification and key physicochemical properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem, NIST |

| CAS Number | 62184-43-4 | PubChem, NIST |

| Molecular Formula | C₁₂H₂₆ | PubChem, NIST |

| Molecular Weight | 170.33 g/mol | PubChem, NIST |

| Canonical SMILES | CCCC(CC)CCC(C)CC | PubChem |

| InChI | InChI=1S/C12H26/c1-5-8-12(7-3)10-9-11(4)6-2/h11-12H,5-10H2,1-4H3 | PubChem, NIST |

| InChIKey | WSMCXXNPFLZSMY-UHFFFAOYSA-N | PubChem, NIST |

Computed Physicochemical Properties

The following table summarizes the computed physicochemical properties for this compound, which can be useful for predicting its behavior in various systems.

| Property | Value | Source |

| XLogP3 | 6.1 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 0 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Exact Mass | 170.203451 u | PubChem |

| Monoisotopic Mass | 170.203451 u | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Complexity | 117 | PubChem |

Experimental Data

As of the latest literature review, no specific experimental protocols for the synthesis, analysis, or biological testing of this compound have been found in publicly available scientific literature. For researchers interested in working with this compound, general protocols for the analysis of branched alkanes, such as Gas Chromatography-Mass Spectrometry (GC-MS), would be applicable for identification and purity assessment. Synthesis would likely involve established methods of carbon-carbon bond formation used in organic chemistry.

Biological Activity and Signaling Pathways

There is currently no available data on the biological activity of this compound. Consequently, no associated signaling pathways have been identified or studied. The molecule's lipophilic nature, suggested by its high XLogP3 value, might indicate potential interactions with cell membranes or other hydrophobic environments, but this is purely speculative without experimental evidence.

Data Visualization

The following diagram illustrates the relationships between the primary identifiers and the molecular formula of this compound.

Caption: Chemical Identifiers for this compound.

Conclusion

This compound is a structurally defined branched alkane with established chemical identifiers and computed physicochemical properties.[1][2][3] However, its role in biological systems and its potential for applications in drug development remain unexplored. This guide serves as a foundational reference for this compound, highlighting the significant opportunity for novel research into its synthesis, characterization, and biological evaluation. Researchers are encouraged to investigate this molecule to fill the existing knowledge gap.

References

An In-depth Technical Guide to the Stereoisomers of 6-Ethyl-3-methylnonane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 6-ethyl-3-methylnonane, a saturated hydrocarbon with two chiral centers. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the theoretical principles of its stereochemistry, general methodologies for the synthesis and analysis of chiral alkanes, and expected trends in the properties of its stereoisomers based on data from analogous compounds.

Introduction to the Stereochemistry of this compound

This compound possesses two stereogenic centers at positions 3 and 6 of the nonane (B91170) backbone. The presence of these two chiral centers gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.

The four stereoisomers are:

-

(3R, 6R)-6-Ethyl-3-methylnonane

-

(3S, 6S)-6-Ethyl-3-methylnonane

-

(3R, 6S)-6-Ethyl-3-methylnonane

-

(3S, 6R)-6-Ethyl-3-methylnonane

The pair of (3R, 6R) and (3S, 6S) are enantiomers, as are the (3R, 6S) and (3S, 6R) pair. The relationship between any other pairing, for instance (3R, 6R) and (3R, 6S), is that of diastereomers.

Caption: Logical relationships between the four stereoisomers of this compound.

Synthesis of Chiral Alkanes: General Strategies

The stereoselective synthesis of alkanes like this compound is a challenging task due to their lack of functional groups. However, several strategies can be employed to introduce chirality, which can then be followed by reduction to the final alkane.

2.1. Asymmetric Hydrogenation: A common approach involves the asymmetric hydrogenation of a prochiral alkene precursor. For this compound, a suitable precursor could be an alkene with the double bond at or near the desired chiral centers. Chiral catalysts, typically based on rhodium, ruthenium, or iridium complexed with chiral phosphine (B1218219) ligands, are used to deliver hydrogen stereoselectively.

2.2. Enantioselective C-H Functionalization: This modern approach allows for the direct introduction of a functional group at a specific C-H bond in a stereocontrolled manner. While powerful, its application to the synthesis of specific, non-activated alkanes can be complex.

2.3. Chiral Pool Synthesis: This method utilizes readily available chiral starting materials from nature, such as amino acids or terpenes. A multi-step synthesis would be required to build the carbon skeleton of this compound from a chiral precursor.

Separation of Stereoisomers

Since the synthesis of a single stereoisomer can be intricate, the separation of a mixture of stereoisomers (either a racemic mixture or a mixture of diastereomers) is often a necessary step.

3.1. Chiral Chromatography: Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile chiral compounds like alkanes.

-

Principle: Chiral GC columns contain a stationary phase that is itself chiral. The different stereoisomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and thus separation.

-

Common Stationary Phases: Derivatives of cyclodextrins are commonly used as chiral stationary phases for the separation of hydrocarbons.

3.2. Chiral Resolution: For enantiomers, chemical resolution can be employed. This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers.

Physicochemical Properties of Stereoisomers

Table 1: Predicted Physicochemical Properties of this compound Stereoisomers

| Property | Enantiomers (e.g., (3R, 6R) vs. (3S, 6S)) | Diastereomers (e.g., (3R, 6R) vs. (3R, 6S)) |

| Boiling Point | Identical | Different |

| Melting Point | Identical | Different |

| Density | Identical | Different |

| Solubility (in achiral solvents) | Identical | Different |

| Specific Rotation | Equal in magnitude, opposite in sign | Different |

Note on Boiling Points of Branched Alkanes: Generally, for isomeric alkanes, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This results in lower boiling points.[1][2][3] While all stereoisomers of this compound have the same degree of branching, subtle differences in their three-dimensional shapes can lead to minor variations in their boiling points, particularly between diastereomers.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the characterization of stereoisomers.

5.1. NMR Spectroscopy:

-

Achiral Solvents: In a standard achiral solvent, the NMR spectra of enantiomers are identical. Diastereomers, however, will exhibit different chemical shifts and coupling constants.

-

Chiral Solvating Agents: The addition of a chiral solvating agent can induce diastereomeric interactions, leading to the differentiation of enantiomeric signals in the NMR spectrum.

5.2. Vibrational Spectroscopy (IR and Raman): The vibrational spectra of enantiomers are identical. Diastereomers will have different spectra, although the differences may be subtle.

5.3. Mass Spectrometry (MS): Standard mass spectrometry techniques will not differentiate between stereoisomers as they have the same mass.

Experimental Protocols (Representative)

Due to the absence of specific protocols for this compound, the following are representative experimental methodologies for the analysis of chiral alkanes.

6.1. Chiral Gas Chromatography (GC) Analysis

This protocol outlines a general procedure for the separation of chiral alkanes using a cyclodextrin-based capillary column.

Caption: A typical workflow for the analysis of chiral alkanes by Gas Chromatography.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Chiral Capillary Column: e.g., a 30 m x 0.25 mm ID column coated with a derivatized β-cyclodextrin stationary phase.

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 min.

-

Ramp: 2 °C/min to 180 °C.

-

Hold at 180 °C for 10 min.

-

-

Detector Temperature: 280 °C (for FID)

Data Acquisition and Analysis:

-

Record the chromatogram.

-

The different stereoisomers will elute at different retention times.

-

The peak area can be used to determine the relative abundance of each stereoisomer.

Conclusion

The stereochemistry of this compound presents an interesting case study in the analysis of chiral alkanes. While specific experimental data for this molecule remains elusive in the current literature, a strong theoretical framework exists for understanding its properties and behavior. For researchers in drug development and related fields, the principles outlined in this guide provide a foundation for approaching the synthesis, separation, and characterization of this and other chiral hydrocarbons. The development of stereoselective synthetic routes and robust analytical methods for such molecules is an ongoing area of chemical research with significant implications for understanding and manipulating molecular chirality.

References

The Discovery and Application of Novel Branched Alkane Structures in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel molecular scaffolds is a cornerstone of modern drug discovery. Among the vast chemical space, branched alkane structures have emerged as critical motifs for modulating the physicochemical and pharmacological properties of therapeutic agents. Their inherent three-dimensionality and lipophilicity play a pivotal role in receptor binding, membrane permeability, and metabolic stability. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of novel branched alkane structures, with a particular focus on their role in the development of targeted therapeutics. Recent advancements in synthetic methodologies have enabled the creation of increasingly complex and diverse branched alkane architectures, opening new avenues for medicinal chemists to fine-tune the properties of drug candidates. This paper will delve into the detailed experimental protocols for the synthesis of these structures, present key quantitative data, and illustrate their impact on a critical signaling pathway in cancer therapy.

Data Presentation: Physicochemical Properties of Branched Alkanes

The branching of an alkane chain significantly influences its physical properties. Increased branching generally leads to a decrease in boiling point due to a smaller surface area and reduced van der Waals forces. However, highly symmetrical branched alkanes can have unusually high melting points. The density of branched alkanes also tends to be slightly lower than their linear isomers.

| Alkane Isomer | Molecular Formula | Boiling Point (°C) | Density (g/mL at 20°C) |

| n-Pentane | C₅H₁₂ | 36.1 | 0.626 |

| Isopentane (2-Methylbutane) | C₅H₁₂ | 27.7 | 0.620 |

| Neopentane (2,2-Dimethylpropane) | C₅H₁₂ | 9.5 | 0.613 |

| n-Hexane | C₆H₁₄ | 68.7 | 0.659 |

| 2-Methylpentane | C₆H₁₄ | 60.3 | 0.653 |

| 3-Methylpentane | C₆H₁₄ | 63.3 | 0.664 |

| 2,2-Dimethylbutane | C₆H₁₄ | 49.7 | 0.649 |

| 2,3-Dimethylbutane | C₆H₁₄ | 58.0 | 0.662 |

Experimental Protocols

Synthesis of Novel Branched Alkanes

The synthesis of complex branched alkanes often requires multi-step procedures. Below are detailed protocols for two common and versatile methods.

1. Synthesis via Grignard Reaction and Reduction

This two-step method involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is then reduced to the corresponding branched alkane.

-

Step 1: Synthesis of the Tertiary Alcohol

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Under an inert atmosphere (argon or nitrogen), add a small portion of a solution of the desired alkyl halide (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction begins, add the remaining alkyl halide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes.

-

Reaction with Ketone: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of the desired ketone (1.0 equivalent) in anhydrous diethyl ether dropwise with stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Work-up: Carefully pour the reaction mixture into a stirred mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude tertiary alcohol. Purify by flash column chromatography on silica (B1680970) gel.

-

-

Step 2: Reduction of the Tertiary Alcohol to the Branched Alkane

-

Dehydration: The tertiary alcohol can be dehydrated to an alkene using a variety of reagents, such as phosphoryl chloride in pyridine (B92270) or by heating with a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Hydrogenation: The resulting alkene is then hydrogenated to the alkane. Dissolve the alkene in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and add a catalytic amount of palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir until the reaction is complete (monitored by TLC or GC-MS). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the branched alkane.

-

2. Synthesis of High-Molecular-Weight Branched Alkanes using 1,3-Dithiane (B146892) Chemistry

This method is particularly useful for the synthesis of very long-chain branched alkanes.[1][2]

-

Step 1: Formation of the Bis(dithianyl)alkane Intermediate

-

A solution of 1,3-dithiane (2.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -30°C under an inert atmosphere.

-

n-Butyllithium (2.2 equivalents) is added dropwise, and the mixture is stirred for 2 hours at -20°C.

-

A solution of an α,ω-dibromoalkane (1.0 equivalent) in anhydrous THF is added, and the reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give the bis(dithianyl)alkane intermediate.[1]

-

-

Step 2: Bisalkylation and Desulfurization

-

The bis(dithianyl)alkane is dissolved in anhydrous THF and cooled to -30°C.

-

n-Butyllithium (2.2 equivalents) is added, and the mixture is stirred for 2 hours.

-

The desired 1-bromoalkane (2.2 equivalents) is added, and the mixture is stirred at room temperature overnight.

-

The resulting bisalkylated dithiane is then desulfurized using Raney nickel in ethanol under reflux to yield the final long-chain branched alkane.[1][2]

-

Characterization Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying branched alkanes. The fragmentation patterns in the mass spectrum can provide valuable information about the branching points. Branched alkanes often show preferential fragmentation at the branch site, leading to the formation of stable secondary or tertiary carbocations.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural elucidation of novel branched alkanes. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to determine the connectivity of the carbon skeleton.[4]

The Role of Branched Alkanes in Drug Design: A Case Study on Kinase Inhibitors

Branched alkyl groups are frequently incorporated into drug molecules to enhance their pharmacological properties. A notable example is in the design of kinase inhibitors, which are a major class of anti-cancer drugs. The introduction of branched alkyl groups can improve potency and selectivity by optimizing the fit of the inhibitor into the ATP-binding pocket of the target kinase.

Structure-Activity Relationship (SAR) of p38α MAP Kinase Inhibitors

The p38α mitogen-activated protein (MAP) kinase is a key enzyme in the signaling pathway that regulates the production of pro-inflammatory cytokines. Inhibitors of p38α are being investigated for the treatment of various inflammatory diseases. The inhibitor BIRB 796 is a potent and selective inhibitor of p38α.[5] Structure-activity relationship studies of BIRB 796 and its analogs have revealed the critical role of a tert-butyl group.[5]

The tert-butyl group of BIRB 796 occupies a specific lipophilic pocket within the p38α kinase domain.[5] This pocket is only accessible when the kinase is in a specific, inactive conformation. The presence of the bulky, branched tert-butyl group helps to stabilize this inactive conformation, thereby preventing the kinase from adopting its active state. This interaction is crucial for the high potency and selectivity of the inhibitor.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the general experimental workflow for evaluating the efficacy of a novel branched alkane-containing kinase inhibitor and the signaling pathway it targets.

References

- 1. A novel synthesis of branched high-molecular-weight (C40+) long-chain alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Total synthesis and structural verification of some novel branched alkanes with quaternary carbons isolated from diverse geological sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analysis of 6-Ethyl-3-methylnonane by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the analysis of 6-Ethyl-3-methylnonane, a branched-chain alkane, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis, offering a comprehensive guide for the qualitative and quantitative analysis of this compound. While specific experimental data for this compound is not widely available, this document outlines the principles and procedures to establish a robust analytical method.

Introduction

This compound (C12H26) is a saturated hydrocarbon with a molecular weight of 170.33 g/mol .[1][2] As a volatile organic compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for its separation, identification, and quantification.[3] This technique combines the high separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[3] This application note details a standard procedure for the analysis of this compound, which can be adapted for various matrices.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. The goal is to extract and concentrate this compound while minimizing interferences.

-

Liquid Samples (e.g., biological fluids, environmental water samples):

-

Liquid-Liquid Extraction (LLE):

-

To 1 mL of the liquid sample, add 1 mL of a water-immiscible organic solvent (e.g., hexane (B92381), dichloromethane).

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the organic layer (top layer for hexane, bottom for dichloromethane) to a clean vial for GC-MS analysis.

-

-

-

Solid Samples (e.g., soil, tissue):

-

Headspace Analysis:

-

Place a known amount of the solid sample into a headspace vial.

-

Seal the vial and heat it at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

-

A gas-tight syringe is used to withdraw a sample of the headspace gas for injection into the GC-MS.

-

-

-

Solvent Selection: For direct injection of a standard, use a volatile organic solvent such as hexane or isooctane.

GC-MS Instrumentation and Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and sample.

| GC Parameter | Recommended Setting |

| Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature: 50°C, hold for 2 min; Ramp: 10°C/min to 280°C; Hold: 5 min at 280°C |

| MS Parameter | Recommended Setting |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |